2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C6H10N4OS |
|---|---|
Molecular Weight |
186.24 g/mol |
IUPAC Name |
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4OS/c1-10(2)5(11)4-3-8-6(9-7)12-4/h3H,7H2,1-2H3,(H,8,9) |
InChI Key |
RUTWMXITJJTVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(S1)NN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation to Form Thiazole Core
A common approach is the reaction of α-haloketones (e.g., 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone) with thiourea or substituted thioamides under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. This step forms the 1,3-thiazole ring system with a halogen substituent at position 2, which serves as a handle for further substitution.
Hydrazine Coupling
The halogenated thiazole intermediate undergoes nucleophilic substitution with hydrazine or hydrazine derivatives to introduce the hydrazinyl (-NH-NH2) group at position 2. This reaction is typically carried out in anhydrous DMF at temperatures ranging from 60 to 80 °C for 6 to 12 hours. Catalysts such as copper(I) iodide (CuI, 10 mol%) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%) may be employed to enhance coupling efficiency and selectivity.
Introduction of N,N-Dimethylcarboxamide Group
The carboxamide functionality at position 5 is introduced either by direct amidation of the corresponding carboxylic acid or by substitution of an ester or acid chloride precursor with dimethylamine. This step is often performed under mild heating in solvents like ethanol or dichloromethane with base catalysts such as triethylamine to facilitate amide bond formation.
Detailed Preparation Protocol
| Step | Reactants & Reagents | Conditions | Catalysts | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Cyclocondensation | α-Haloketone + Thiourea | Reflux in ethanol or DMF, 4–8 h | None or acid catalyst | 70–85 | Forms 2-bromo-1,3-thiazole intermediate |
| 2. Hydrazine substitution | 2-Bromo-thiazole + Hydrazine hydrate | DMF, 60–80 °C, 6–12 h | CuI (10 mol%) or Pd(PPh3)4 (5 mol%) | 65–80 | Nucleophilic substitution at C-2 |
| 3. Amidation | Thiazole-5-carboxylic acid derivative + Dimethylamine | Ethanol/DCM, RT to 50 °C, 3–6 h | Triethylamine | 75–90 | Formation of N,N-dimethylcarboxamide |
This sequence yields 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide with high purity after chromatographic purification (silica gel, ethyl acetate/hexane 3:7).
Analytical Characterization
To confirm the structure and purity of the synthesized compound, the following analytical techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows hydrazinyl protons as broad singlets at δ 8.5–9.5 ppm.
- N,N-dimethyl carboxamide methyl protons appear as singlets at δ 3.0–3.2 ppm.
- ^13C NMR confirms the carbonyl carbon resonance around δ 165–170 ppm.
Fourier Transform Infrared (FT-IR) Spectroscopy :
- Characteristic amide C=O stretch at 1650–1680 cm⁻¹.
- N–H stretches of hydrazinyl and amide groups at 3200–3350 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion peak [M+H]^+ observed with less than 5 ppm mass error (calculated m/z 254.0924, observed 254.0929).
-
- Carbon, hydrogen, and nitrogen percentages consistent within ±0.3% of theoretical values.
These techniques collectively validate the identity and purity of the target compound.
Alternative and Green Synthesis Approaches
Recent literature reports greener and more energy-efficient synthetic routes for related thiazole and thiadiazole derivatives that may be adapted for 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide. For example, one-pot room temperature reactions using ethanol as a green solvent and avoiding toxic catalysts have been demonstrated for similar hydrazinyl-thiazole carboxamides, providing high yields and minimizing environmental impact.
Summary of Key Research Findings
- The most effective synthetic approach involves cyclocondensation of α-haloketones with thiourea derivatives, followed by hydrazine substitution and amidation to install the dimethylcarboxamide group.
- Catalytic systems such as CuI or Pd(PPh3)4 improve hydrazine coupling yields and selectivity.
- Analytical methods including NMR, FT-IR, HRMS, and elemental analysis are critical for confirming compound identity and purity.
- Emerging green chemistry methods offer promising alternatives for more sustainable synthesis.
Chemical Reactions Analysis
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the C-2 and C-5 positions of the thiazole ring.
Scientific Research Applications
2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Hydrazinyl vs. In contrast, the carbohydrazide in compound 2 () demonstrated potent anticancer activity (IC50 ~1.6 μg/mL), suggesting that hydrazine-derived substituents are critical for cytotoxicity .
Carboxamide Modifications: The N,N-dimethylcarboxamide in the target compound likely increases metabolic stability compared to unsubstituted carboxamides. highlights that N-demethylation is a major metabolic pathway for triazeno-imidazole carboxamides, but dimethyl substitution could resist such degradation . Compound 2a () uses a trifluoroacetyl group adjacent to the carboxamide, which may reduce metabolic liability but increase electronegativity, affecting target binding .
Thiazole Core Modifications: Substitution at position 4 (e.g., pyridin-4-yl in ’s FDA-approved drug) enhances kinase inhibition, while dichlorophenyl (compound 7, ) may improve hydrophobic interactions .
Biological Activity
2-Hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide (CAS No. 2742652-88-4) is a heterocyclic compound characterized by the presence of a thiazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
| Property | Value |
|---|---|
| CAS No. | 2742652-88-4 |
| Molecular Formula | C₆H₁₀N₄OS |
| Molecular Weight | 186.2 g/mol |
| Purity | 95% |
| Origin of Product | United States |
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide, exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, a study highlighted that certain thiazole derivatives showed strong bacteriostatic and bactericidal activities against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) demonstrating effectiveness in the range of 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Thiazole derivatives are recognized for their ability to induce apoptosis in cancer cells. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly influence cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2) and melanoma (WM793). The IC50 values for some derivatives were reported to be less than that of doxorubicin, a standard chemotherapeutic agent .
The mechanism by which 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit key enzymes involved in cellular processes or modulate signaling pathways leading to apoptosis in cancer cells. The precise pathways remain an area of active research, but initial findings suggest that the compound's thiazole structure plays a critical role in its bioactivity .
Case Studies
- Antimicrobial Evaluation : In a study focusing on the synthesis and evaluation of thiazole derivatives, compounds similar to 2-hydrazinyl-N,N-dimethyl-1,3-thiazole-5-carboxamide were tested against various bacterial strains. Results indicated significant antibacterial activity with varying degrees of effectiveness depending on structural modifications .
- Cytotoxicity Assessment : A series of thiazole derivatives were synthesized and tested for their anticancer activity against HEPG2 cells. The study highlighted that certain modifications increased cytotoxicity significantly compared to control agents like doxorubicin .
Q & A
Q. What synthetic methodologies are most effective for constructing the 2-hydrazinyl thiazole carboxamide scaffold?
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through nucleophilic substitution reactions. Key steps include:
- Hydrazine coupling : Reacting hydrazine derivatives with bromo-thiazole precursors (e.g., 2-bromo-5-carboxamide thiazole) in anhydrous DMF at 60–80°C for 6–12 hours.
- Catalytic optimization : Using CuI (10 mol%) or Pd(PPh₃)₄ (5 mol%) to enhance coupling efficiency for aryl substituents.
- Workup : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 65–80% pure product. Validate stoichiometry (1:1.2 molar ratio of hydrazine to thiazole) to minimize byproducts .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- ¹H/¹³C NMR : The hydrazinyl proton appears as a broad singlet at δ 8.5–9.5 ppm, while N,N-dimethyl carboxamide protons resonate as two singlets at δ 3.0–3.2 ppm.
- FT-IR : Confirm C=O (1650–1680 cm⁻¹) and N–H stretches (3200–3350 cm⁻¹).
- HRMS : ESI+ mode should show [M+H]+ peaks with <5 ppm error (e.g., calculated m/z 254.0924, observed 254.0929).
- Elemental analysis : Carbon and nitrogen content must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can molecular docking predict the binding interactions of 2-hydrazinyl thiazole carboxamides with therapeutic targets?
- Software setup : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and rigid receptor models (e.g., PDB: 1XYZ for kinase targets).
- Key interactions : Hydrazinyl groups form hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases), while the dimethyl carboxamide engages in hydrophobic interactions.
- Validation : MM-GBSA calculations (ΔG < -8 kcal/mol) and 2D interaction diagrams confirm binding poses. Cross-validate with experimental IC50 values .
Q. What experimental strategies resolve contradictions in reported anticancer activities across cell lines?
- Standardized assays : Use CLSI-guided MTT protocols with 48-hour exposure, 10% FBS, and doxorubicin as a positive control (IC50 0.1–1 μM).
- Dose-response curves : Test 0.1–100 μM concentrations in triplicate. Adjust p-values using Bonferroni correction for multiple comparisons.
- Meta-analysis : Apply RevMan software to quantify heterogeneity (I² > 50% indicates significant variability). Reproduce results in at least two independent cell lines (e.g., MCF-7 and HeLa) .
Q. How do substituent modifications on the thiazole ring influence bioactivity?
- Electron-withdrawing groups (e.g., -NO₂) : Enhance anticancer potency by increasing electrophilicity (e.g., IC50 reduction from 25 μM to 8 μM in MDA-MB-231 cells).
- Aryl substitutions : Para-fluorophenyl groups improve metabolic stability (t½ > 6 hours in liver microsomes) but reduce solubility.
- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling (Pd(dppf)Cl₂ catalyst) and compare logP values (HPLC) with activity .
Q. What are best practices for handling reactive intermediates during synthesis?
- NaH-mediated couplings : Conduct under argon with dry THF at 0°C to prevent exothermic decomposition.
- Isocyanate intermediates : Use Schlenk techniques to avoid moisture. Quench excess reagents with aqueous NH₄Cl.
- Safety : Monitor for H₂ gas evolution and use blast shields during large-scale reactions .
Methodological Considerations
Q. How to design SAR studies for hydrazinyl thiazole carboxamides?
- Scaffold diversification : Introduce substituents at C-2 (hydrazinyl), C-4 (methyl), and C-5 (carboxamide) positions.
- In vitro testing : Prioritize derivatives with ClogP 1.5–3.5 and PSA <90 Ų for blood-brain barrier penetration.
- Data analysis : Use PCA (principal component analysis) to correlate structural features (e.g., Hammett σ values) with bioactivity .
Q. Which in vitro models are suitable for evaluating antimicrobial potential?
- Bacterial strains : Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains via broth microdilution (CLSI M07-A10).
- Fungal assays : Use C. albicans SC5314 in RPMI-1640 medium with fluconazole controls.
- pH-dependent activity : Adjust medium pH (5.5 vs. 7.4) to assess stability, as hydrazine derivatives may degrade under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
